molecular formula C12H11ClFN3OS B7468175 4-chloro-2-fluoro-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide

4-chloro-2-fluoro-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B7468175
M. Wt: 299.75 g/mol
InChI Key: FSZGVUWZBRIONZ-UHFFFAOYSA-N
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Description

4-chloro-2-fluoro-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that belongs to the class of thiadiazole derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of 4-chloro-2-fluoro-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide is not fully understood. However, it is thought to inhibit certain enzymes by binding to their active sites and preventing them from carrying out their normal functions. It may also interact with certain receptors in the body, leading to various physiological effects.
Biochemical and Physiological Effects:
4-chloro-2-fluoro-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of acid-base balance in the body. It has also been found to inhibit the activity of cholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. Additionally, it has been studied for its potential to induce apoptosis (programmed cell death) in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 4-chloro-2-fluoro-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide in lab experiments is its potential to selectively inhibit certain enzymes and receptors, making it a useful tool for studying their functions. Additionally, its ability to induce apoptosis in cancer cells makes it a potential candidate for the development of anticancer therapies. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several potential future directions for the study of 4-chloro-2-fluoro-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide. One direction is the development of more potent and selective inhibitors of carbonic anhydrase and cholinesterase for use in the treatment of various diseases. Another direction is the development of novel anticancer therapies based on the ability of this compound to induce apoptosis in cancer cells. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.

Synthesis Methods

The synthesis of 4-chloro-2-fluoro-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide involves the reaction of 4-chloro-2-fluorobenzoyl chloride with 5-propan-2-yl-1,3,4-thiadiazole-2-amine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using techniques such as column chromatography or recrystallization.

Scientific Research Applications

4-chloro-2-fluoro-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. It has been found to exhibit inhibitory activity against certain enzymes such as carbonic anhydrase and cholinesterase. It has also been studied for its potential as a therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes.

properties

IUPAC Name

4-chloro-2-fluoro-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClFN3OS/c1-6(2)11-16-17-12(19-11)15-10(18)8-4-3-7(13)5-9(8)14/h3-6H,1-2H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSZGVUWZBRIONZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)C2=C(C=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-2-fluoro-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide

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